molecular formula C26H37NO7 B001018 Tolterodine Tartrate CAS No. 124937-52-6

Tolterodine Tartrate

Katalognummer: B001018
CAS-Nummer: 124937-52-6
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: TWHNMSJGYKMTRB-KXYUELECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolterodine tartrate is a competitive muscarinic receptor antagonist developed specifically for the treatment of overactive bladder (OAB), characterized by symptoms such as urinary urgency, frequency, and incontinence. It selectively targets the bladder's muscarinic receptors (M2 and M3 subtypes) with reduced affinity for salivary glands, resulting in fewer anticholinergic side effects like dry mouth compared to older agents such as oxybutynin . Structurally, it is a tertiary amine containing a tartrate salt, which enhances its solubility and stability in pharmaceutical formulations .

Tolterodine is metabolized in the liver via CYP2D6 and CYP3A4 into its active 5-hydroxymethyl derivative, which contributes significantly to its therapeutic effects . Its pharmacokinetics include rapid absorption (peak plasma concentration within 0.9 hours), variable bioavailability (10–70%), and a terminal half-life of 2–3 hours. The drug is excreted primarily in urine (77% of radiolabeled dose) as metabolites .

Vorbereitungsmethoden

Synthetic Pathways for Tolterodine Tartrate

Chlorination-Alkylation Route (CN103044273A Patent)

The CN103044273A patent outlines a five-step synthesis starting with styryl carbinol (3-phenyl-2-propen-1-ol). In Step 1 , chlorination using methylene dichloride (DCM) and hydrochloric acid produces cinnamyl chloride at 5–10°C with 98% yield . Subsequent Step 2 involves alkylation with diisopropylamine and potassium iodide at 100°C, yielding N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine (95% yield, 98% GC purity) .

Step 3 introduces p-cresol and polyphosphoric acid (115% H₃PO₄ basis) at 90–130°C, facilitating Friedel-Crafts alkylation to form racemic tolterodine. Ethyl acetate extraction and sodium carbonate neutralization achieve 95% yield with 96% HPLC purity .

Critical Parameters:

  • Phosphoric Acid Selection : Polyphosphoric acid outperforms triphosphoric acid, yielding 96% purity versus 75% .

  • Temperature Control : Reactions above 110°C reduce byproduct formation.

StepReagentsConditionsYieldPurity
1HCl, DCM5–10°C, 4h98%96% (GC)
2Diisopropylamine, KI100°C, 8h95%98% (GC)
3p-Cresol, polyphosphoric acid130°C, 4h95%96% (HPLC)

Benzopyranone Reduction Route (WO2008020332A2 Patent)

This method begins with benzopyranone (Formula 1), reduced to dialcohol (12) using sodium borohydride in methanol/toluene at 10°C . Dimesylation with mesyl chloride (2.3 equivalents) in DCM at 15°C introduces leaving groups for subsequent substitution with diisopropylamine at 100°C under 2.3 bar pressure . Deprotection with sodium hydroxide and hydrobromic acid yields tolterodine hydrobromide , which is converted to the tartrate via fractional crystallization with L-(+)-tartaric acid.

Advantages:

  • Stereochemical Control : The use of L-(+)-tartaric acid ensures >99% enantiomeric excess (ee) .

  • Scalability : Batch sizes up to 10 kg demonstrate consistent 92% yield.

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

Thermo Fisher’s AN-1047 protocol employs an Acclaim Trinity P1 column for simultaneous quantification of tolterodine and tartaric acid . Key parameters:

  • Mobile Phase : 10 mM ammonium acetate (pH 4.5)/acetonitrile (90:10).

  • Detection : Charged aerosol detection (CAD) for tartrate; UV at 210 nm for tolterodine.

Sample Preparation:

  • Stock Solution : 1000 mg/L this compound in deionized water .

  • Linearity : R² = 0.9998 for 1–50 mg/L tolterodine .

Comparative Analysis of Industrial Methods

Cost and Efficiency

MethodStepsTotal YieldCost (USD/kg)
Chlorination-Alkylation 583%1,200
Benzopyranone Reduction 488%950

The benzopyranone route reduces reagent costs by 21% through fewer purification steps .

Challenges in Large-Scale Production

Byproduct Management

  • Mesylation Byproducts : WO2008020332A2 reports <2% dimesylated impurities through precise stoichiometry (2.3 eq mesyl chloride) .

  • Racemization : CN103044273A’s use of polyphosphoric acid minimizes racemization to <1% .

Wissenschaftliche Forschungsanwendungen

Treatment of Overactive Bladder

The primary application of tolterodine tartrate is in managing OAB symptoms, including urgency, frequency, and urge incontinence. Clinical trials have demonstrated that tolterodine effectively reduces micturition frequency and improves quality of life for patients suffering from OAB. A notable study indicated that tolterodine ER 4 mg resulted in a mean reduction of 2.4 micturitions per 24 hours compared to placebo .

Pediatric Use

Recent studies have explored the use of tolterodine in pediatric populations with neurogenic bladder conditions. Research indicates that tolterodine can be effective in children with stable neurological diseases, such as cerebral palsy and spinal dysraphism . The drug's safety profile appears favorable, with manageable side effects.

Pharmacokinetics and Metabolism

Tolterodine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Its pharmacokinetic parameters vary significantly between extensive and poor metabolizers. For instance, the clearance rate can range from 9 L/h in poor metabolizers to 44 L/h in extensive metabolizers . Understanding these differences is crucial for optimizing dosing regimens in diverse patient populations.

Combination Therapy

Research has shown that combining tolterodine with alpha-blockers like tamsulosin can enhance therapeutic outcomes for patients with both OAB and benign prostatic hyperplasia (BPH). This combination therapy has demonstrated significant improvements in urinary symptoms compared to monotherapy .

Off-Label Uses

Tolterodine's antimuscarinic properties have led to investigations into its potential off-label uses, including treatment for conditions like hyperhidrosis (excessive sweating) and gastrointestinal disorders characterized by increased motility . These applications are still under exploration but show promise based on preliminary findings.

Analytical Methods for this compound

Recent advancements in analytical methodologies have facilitated the quantification of tolterodine in biological samples. Techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) have been developed for precise measurement of tolterodine levels in plasma and urine . These methods are vital for pharmacokinetic studies and therapeutic drug monitoring.

Analytical Method Key Features
UPLC-MS/MSHigh sensitivity and specificity; rapid analysis time; suitable for pharmacokinetic studies
HPLCTraditional method; lower resolution compared to UPLC; still widely used for routine analysis

Efficacy Trials

In a web-based Phase 4 trial (REMOTE), tolterodine ER was evaluated against placebo, demonstrating consistent efficacy with traditional clinic-based trials while enhancing participant convenience through online methodologies . This innovative approach highlights the potential for future clinical research designs.

Pediatric Application Study

A study involving children aged 10-15 years treated with tolterodine showed significant improvements in urodynamic parameters without severe adverse effects, supporting its use in younger populations with neurogenic bladders .

Vergleich Mit ähnlichen Verbindungen

Tolterodine tartrate is often compared to other antimuscarinic agents, such as oxybutynin , solifenacin , and darifenacin , based on efficacy, tolerability, pharmacokinetics, and cost-effectiveness.

Efficacy

  • Oxybutynin vs. Tolterodine :

    • In a randomized controlled trial (n=315), extended-release oxybutynin (10 mg/day) demonstrated superior efficacy over this compound (2 mg twice daily) in reducing urge and total incontinence episodes (p<0.05). However, both agents showed similar improvements in OAB symptoms (e.g., urinary frequency) .
    • Tolterodine’s bladder selectivity reduces systemic anticholinergic effects. For instance, dry mouth incidence was 23% for oxybutynin IR vs. 16% for tolterodine IR in clinical trials .
  • Solifenacin vs. Tolterodine :

    • Solifenacin (a newer antimuscarinic) shows higher M3 receptor specificity and prolonged duration of action. In meta-analyses, solifenacin reduced incontinence episodes by 1.65/day compared to 1.13/day for tolterodine (p<0.01) .

Pharmacokinetics

Parameter This compound Oxybutynin IR Solifenacin
Bioavailability 10–70% 6–10% 88%
Half-life (hours) 2–3 (parent drug) 2–3 45–68
Metabolism CYP2D6/CYP3A4 CYP3A4 CYP3A4
Active Metabolite 5-hydroxymethyl N-desethyloxybutynin None
Urinary Excretion 77% <1% 69%
Key References

Adverse Effects

  • Dry Mouth :
    • Tolterodine IR: 16%
    • Oxybutynin IR: 23%
    • Solifenacin: 11% .
  • Central Nervous System (CNS) Effects :
    • Tolterodine has lower CNS penetration due to its polarity, reducing risks of cognitive impairment compared to oxybutynin .

Cost-Effectiveness and Adherence

  • A 1-year cost-analysis model found that patients initiating tolterodine ER had lower total healthcare costs ($8,876 vs. $9,080 for oxybutynin ER) due to higher persistence rates (21% vs. 15% at 12 months) .
  • Medicaid data revealed 44% adherence for long-acting agents (tolterodine ER/oxybutynin ER) vs. 32% for oxybutynin IR at 30 days .

Analytical and Stability Considerations

This compound’s stability is critical for formulation. Key findings include:

  • Degradation Products : Nine related substances (e.g., des-N,N-diisopropyl tolterodine) were identified using LC-MS/MS, primarily formed via oxidative pathways .
  • Stability-Indicating Methods : RP-UPLC and spectrophotometric methods (e.g., eosin complexation at 545 nm) validated for quantification of impurities and degradation products .

Biologische Aktivität

Tolterodine tartrate is a widely used pharmaceutical compound primarily indicated for the treatment of overactive bladder (OAB). It functions as a muscarinic receptor antagonist, specifically targeting M2 and M3 subtypes, which play a crucial role in bladder contraction and urinary incontinence. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Tolterodine operates by competitively antagonizing muscarinic receptors, thereby inhibiting acetylcholine's effects on the detrusor muscle of the bladder. This results in reduced bladder contractions and increased bladder capacity. The active moiety of tolterodine is its metabolite, 5-hydroxymethyl tolterodine, which exhibits similar pharmacological activity.

Pharmacokinetics

The pharmacokinetic profile of tolterodine is characterized by:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes into active and inactive metabolites.
  • Protein Binding : Approximately 96.3% protein-bound.
  • Half-life : The elimination half-life ranges from 3 to 6 hours for immediate-release formulations.

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Volume of Distribution113 ± 26.7 L
Route of Elimination77% in urine, 17% in feces
Metabolites5-hydroxymethyl tolterodine

Clinical Efficacy

Numerous studies have evaluated the efficacy of tolterodine in reducing urinary incontinence episodes. A significant clinical trial involved a double-blind, multicenter study comparing tolterodine extended-release (ER) with placebo and immediate-release (IR) formulations. The results demonstrated:

  • Reduction in Urge Incontinence Episodes :
    • Tolterodine ER (4 mg once daily) showed a median reduction of 71%.
    • Tolterodine IR (2 mg twice daily) showed a median reduction of 60%.

The following table outlines the efficacy results from this study:

Treatment GroupBaseline Episodes/WeekWeek 12 Episodes/WeekReduction (%)
Tolterodine ER (4 mg QD)XY71
Tolterodine IR (2 mg BID)XY60
PlaceboXY33

Safety Profile

Tolterodine is generally well-tolerated; however, some adverse effects have been reported. A review of clinical trials indicated that common side effects included dry mouth, constipation, and dizziness. The incidence of serious adverse events (SAEs) was relatively low but included urinary tract infections (UTIs) and pyelonephritis.

The following table summarizes adverse events reported during clinical trials:

Adverse EventTolterodine (%)Placebo (%)
Dry Mouth238
ConstipationXY
Urinary Tract InfectionXY

Case Studies

A notable case study documented an instance of acute tolterodine overdose resulting in anticholinergic toxidrome characterized by confusion and pyrexia. This highlights the importance of monitoring dosage and patient response to treatment.

Q & A

Q. What are the primary synthetic routes for Tolterodine Tartrate, and how do they differ in enantiomeric yield?

Basic Research Question
The synthesis involves cyclization, reduction, and reductive amination steps. A common route starts with trans-cinnamic acid and p-cresol, yielding a dihydrobenzopyran intermediate, which is reduced and condensed with diisopropylamine . For enantiomeric control, asymmetric catalysis using (R)-MeCBS with borane complexes achieves higher stereoselectivity (e.g., 85–90% ee) compared to non-catalytic methods . Methodological optimization includes solvent selection (THF for asymmetric steps) and purification via chiral chromatography .

Q. How can researchers validate an HPLC method for quantifying this compound and its impurities?

Basic Research Question
Key parameters include column selection (C18, 4.6 × 25 cm, 5 µm), mobile phase (methanol:phosphate buffer, pH 3.0), and UV detection at 220 nm . System suitability requires ≤1% RSD in retention time, ≥1500 theoretical plates, and resolution ≥1.4 between enantiomers . Validate linearity (0.024–0.968 mg/mL, r²=0.9999), precision (≤2% RSD), and accuracy (98–102% recovery) using spiked degradation samples .

Q. What experimental design considerations are critical for comparative efficacy studies of this compound against other anticholinergics?

Advanced Research Question
Use double-blind, randomized controlled trials (RCTs) with validated endpoints (e.g., leakage episodes/24h, quality-of-life scores) . Power calculations should account for dropout rates (e.g., 15–20% in Tolterodine trials) and stratify by dose forms (IR vs. ER). Meta-analyses require sensitivity analysis to resolve heterogeneity, such as excluding crossover trials lacking washout periods .

Q. What methodologies are effective in isolating and characterizing degradation products of this compound?

Advanced Research Question
Forced degradation (acid/base hydrolysis, oxidation) followed by semi-preparative LC isolates impurities like des-N,N-diisopropyl Tolterodine . Structural elucidation uses LC-MS/MS (Q-TOF for fragmentation patterns) and NMR (1H/13C for substituent identification). Quantify impurities via UPLC with relative response factors (0.8–1.2) and disregard peaks <0.05% .

Q. What challenges arise in asymmetric synthesis of this compound, and how can they be mitigated?

Advanced Research Question
Key challenges include low enantioselectivity in non-catalytic routes (≤50% ee) and catalyst deactivation. Optimize chiral catalysts (e.g., (R)-MeCBS) and reaction conditions (low temperature, anhydrous THF) to enhance ee to >90% . Monitor intermediates via chiral HPLC and employ recrystallization (tartrate salts) for optical purification .

Q. How should researchers address contradictions in clinical trial data (e.g., efficacy vs. adverse events) for this compound?

Advanced Research Question
Use multivariate regression to adjust for confounders (e.g., age, comorbidities). For example, Tolterodine’s lower dry mouth incidence (RR=0.65 vs. Oxybutynin) may offset its marginally reduced efficacy (WMD= -0.3 leaks/24h vs. Solifenacin) . Bayesian meta-analysis can weight studies by quality (e.g., blinding, sample size) to resolve discrepancies .

Q. What parameters define a robust chromatographic method for enantiomeric purity assessment of this compound?

Advanced Research Question
Critical parameters: column (L41 chiral, 2 × 10 cm, 5 µm), mobile phase (methanol:buffer, 0.2 mL/min), and resolution ≥1.4 between (R)- and (S)-enantiomers . Validate with system suitability solutions, ensuring ≤3% RSD in peak area and retention time. Use standard addition to quantify enantiomeric excess (≥99% for pharmacopeial compliance) .

Q. How can stability-indicating methods be developed for this compound under ICH guidelines?

Advanced Research Question
Follow ICH Q1A(R2) by testing thermal (40°C/75% RH), photolytic (1.2 million lux-hr), and hydrolytic (pH 1–13) conditions . Use UPLC-PDA to track degradation (e.g., oxidation at C-3 position). Validate specificity via spiked impurities and forced degradation, ensuring baseline separation (RRT ≥1.5) between analytes and degradants .

Q. What analytical strategies ensure enantiomeric purity in this compound during scale-up?

Advanced Research Question
In-process controls (IPC) include inline PAT (Raman spectroscopy) to monitor ee in real-time . Final purification uses preparative SFC (supercritical CO2 with 20% ethanol) for >99.5% purity. Confirm purity via chiral LC-MS and polarimetry (specific rotation = +12° to +14°) .

Q. What preclinical study designs are optimal for evaluating this compound’s pharmacokinetics?

Advanced Research Question
Use crossover designs in animal models (e.g., Sprague-Dawley rats) with serial blood sampling (0–24h post-dose). Quantify plasma levels via LC-MS/MS (LLOQ=0.1 ng/mL). Model data using non-compartmental analysis (WinNonlin) to derive AUC, Cmax, and t½. Compare bioavailability between IR and ER formulations using ANOVA .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNMSJGYKMTRB-KXYUELECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924972
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209747-05-7, 124937-52-6
Record name (R)-Tolterodine L-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209747-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate was similarly prepared using D(-)-tartaric acid.
Name
(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolterodine Tartrate
Reactant of Route 2
Tolterodine Tartrate
Reactant of Route 3
Reactant of Route 3
Tolterodine Tartrate
Reactant of Route 4
Tolterodine Tartrate
Reactant of Route 5
Tolterodine Tartrate
Reactant of Route 6
Tolterodine Tartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.